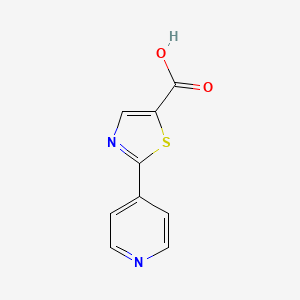

2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid

Vue d'ensemble

Description

2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid, also known as PTCA, is a heterocyclic organic compound containing a thiazole ring and a carboxylic acid group. It is a colorless, water-soluble solid that is used in a variety of scientific research applications. PTCA is a versatile compound that is used in a range of biochemical and physiological studies, as well as in laboratory experiments.

Applications De Recherche Scientifique

Corrosion Inhibition

2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid and similar thiazole-based pyridine derivatives have shown potential as corrosion inhibitors for mild steel. They function as both anodic and cathodic inhibitors, protecting steel surfaces effectively. Their inhibition efficiency is linked to concentration and inversely to temperature. These compounds create a protective film on mild steel, as evidenced by various spectroscopic techniques (Chaitra et al., 2016).

Synthesis of Heterocyclic Compounds

These compounds are used in the synthesis of various heterocyclic structures, including azirines and thiazoles. Such syntheses involve cross-coupling reactions and are important for the development of novel organic molecules with potential biological activities (Agafonova et al., 2021).

Antimicrobial and Antifungal Activities

Derivatives of 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid have been evaluated for their antibacterial and antifungal properties. These compounds have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as different fungal strains, making them candidates for further investigation in pharmaceutical research (Patel & Patel, 2015).

Antimalarial Activity

Some derivatives have exhibited significant antimalarial activity. They have been evaluated for their inhibitory potential against Plasmodium falciparum, and certain compounds have shown promising results. Docking studies have been used to understand their mechanism of action (Makam et al., 2014).

Anticancer Potential

Recent studies have synthesized novel pyridine-thiazole hybrid molecules, investigating their cytotoxic action against various cancer cell lines. Some compounds have shown high antiproliferative activity, suggesting potential as anticancer agents (Ivasechko et al., 2022).

Complexation with Metal Ions

These compounds have also been studied for their ability to complex with metal ions like zinc(II), magnesium(II), and calcium(II). Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including coordination chemistry and material science (Matczak-Jon et al., 2010).

Luminescent Properties

Substituted 2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid derivatives, known as pyridylthiazoles, have been studied for their luminescent properties. These compounds exhibit high fluorescence quantum yields and large Stokes shifts, making them potential candidates for applications in metal sensing and laser dyes (Grummt et al., 2007).

Propriétés

IUPAC Name |

2-pyridin-4-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-5-11-8(14-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOLVDGBKGGNCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | |

CAS RN |

216867-46-8 | |

| Record name | 2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1,1'-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone](/img/structure/B2723201.png)

![4-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2723204.png)

![N-cyano-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2723206.png)

![(9Z)-9-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2723217.png)